3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile

Description

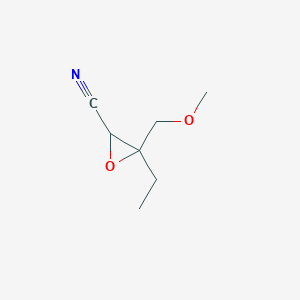

3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile is an epoxide derivative characterized by a nitrile group at the 2-position of the oxirane ring, with ethyl and methoxymethyl substituents at the 3-position.

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

3-ethyl-3-(methoxymethyl)oxirane-2-carbonitrile |

InChI |

InChI=1S/C7H11NO2/c1-3-7(5-9-2)6(4-8)10-7/h6H,3,5H2,1-2H3 |

InChI Key |

SSJNSJBBOPMSHD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(O1)C#N)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an epoxide precursor with a nitrile source in the presence of a base or acid catalyst. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity .

Industrial Production Methods

it is likely that similar synthetic routes used in laboratory settings are scaled up for industrial production, with additional considerations for safety, cost, and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of different products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted products depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for potential pharmaceutical applications, including drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various products. The specific molecular targets and pathways depend on the nature of the reacting species and the conditions employed .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-ethyl-3-(methoxymethyl)oxirane-2-carbonitrile and related oxirane derivatives:

Key Observations:

Functional Group Impact :

- Nitrile-containing analogs (e.g., ) exhibit higher polarity and reactivity in nucleophilic additions compared to ester derivatives (e.g., ).

- The methoxymethyl group in the target compound may enhance solubility in polar solvents compared to purely alkyl-substituted analogs.

Steric Effects :

- Bulky substituents like isopropyl or p-tolyl reduce ring-opening reactivity due to steric hindrance. The methoxymethyl group likely imposes moderate steric effects.

Synthetic Utility :

- Epoxides with aromatic substituents (e.g., ) are often intermediates in pharmaceutical synthesis, while aliphatic analogs (e.g., ) are used in materials science.

Yield and Stability :

- Synthesis yields for nitrile-containing epoxides vary significantly (e.g., 55–89% in multi-step reactions ), suggesting that the target compound’s synthesis may require optimized conditions.

Biological Activity

3-Ethyl-3-(methoxymethyl)oxirane-2-carbonitrile is a compound that belongs to the oxirane class, which has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C₇H₉NO₂

- Molecular Weight : 139.15 g/mol

- Structure : The compound features an oxirane ring, which contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activities of oxiranes, including this compound, have been linked to various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that oxirane derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. The presence of the cyano group in this compound may enhance its interaction with microbial enzymes, leading to effective inhibition.

Anticancer Potential

The oxirane scaffold has been explored for its potential as an anticancer agent. Compounds derived from oxiranes have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.

Case Study 1: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of related oxirane compounds reported minimum inhibitory concentrations (MICs) against various pathogens. For example:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 8 |

| This compound | S. aureus | 4 |

These results suggest that the compound possesses promising antimicrobial properties that warrant further investigation.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound exhibited significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 15 |

The cytotoxic effects were attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : The oxirane structure can interact with lipid membranes, leading to increased permeability and subsequent cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.